molecular formula C11H18O B14632658 3-Butyl-2-methylcyclohex-2-en-1-one CAS No. 56745-19-8

3-Butyl-2-methylcyclohex-2-en-1-one

Cat. No.: B14632658
CAS No.: 56745-19-8
M. Wt: 166.26 g/mol
InChI Key: ROCAPBFGOZBRSI-UHFFFAOYSA-N
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Description

3-Butyl-2-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C11H18O It is a cyclic ketone with a butyl and a methyl substituent on the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can yield the desired compound . Another method involves the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can produce cyclohexenone derivatives, which can then be further modified to obtain the target compound .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted cyclohexenone derivatives .

Scientific Research Applications

3-Butyl-2-methylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Butyl-2-methylcyclohex-2-en-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This can lead to the formation of various adducts and intermediates, which can further react to produce different products. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-2-methylcyclohex-2-en-1-one is unique due to the presence of both butyl and methyl substituents, which can influence its reactivity and properties. The butyl group can provide steric hindrance, affecting the compound’s interactions with other molecules. Additionally, the presence of both substituents can lead to unique chemical behavior compared to simpler analogs .

Properties

CAS No.

56745-19-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-butyl-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C11H18O/c1-3-4-6-10-7-5-8-11(12)9(10)2/h3-8H2,1-2H3

InChI Key

ROCAPBFGOZBRSI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)CCC1)C

Origin of Product

United States

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